![molecular formula C11H10ClNO2 B14408291 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one CAS No. 80675-57-6](/img/structure/B14408291.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be achieved through various methods. One common approach involves the Staudinger reaction, where ketenes react with imines to form azetidinones. For instance, the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base can yield azetidinones . Another method involves the cycloaddition of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild conditions .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidinone ring can undergo substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidinones .
科学的研究の応用
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Its structural similarity to β-lactam antibiotics makes it a candidate for developing new antibacterial agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
作用機序
The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
類似化合物との比較
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be compared with other azetidinones and β-lactam antibiotics:
Penicillins: Both compounds share the β-lactam ring structure, but penicillins have additional functional groups that enhance their antibacterial activity.
Cephalosporins: Similar to penicillins, cephalosporins have a β-lactam ring but with a different core structure, providing a broader spectrum of activity.
Carbapenems: These compounds are highly resistant to β-lactamase enzymes, making them effective against a wide range of bacteria.
Monobactams: Monobactams contain a monocyclic β-lactam ring and are effective against gram-negative bacteria .
特性
CAS番号 |
80675-57-6 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC名 |
4-[2-(4-chlorophenyl)-2-oxoethyl]azetidin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-8-3-1-7(2-4-8)10(14)5-9-6-11(15)13-9/h1-4,9H,5-6H2,(H,13,15) |
InChIキー |
CUUJFHQLJVMYIY-UHFFFAOYSA-N |
正規SMILES |
C1C(NC1=O)CC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


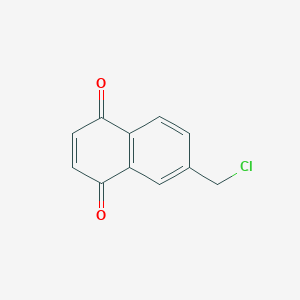
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
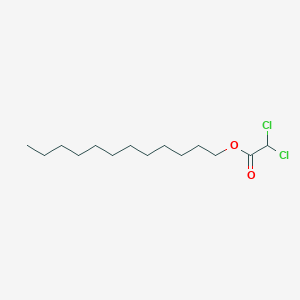
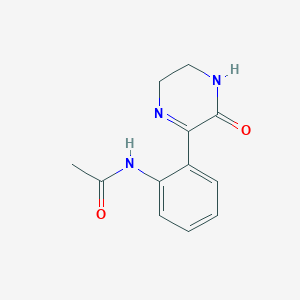
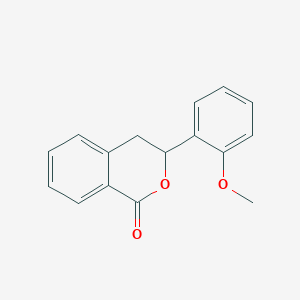



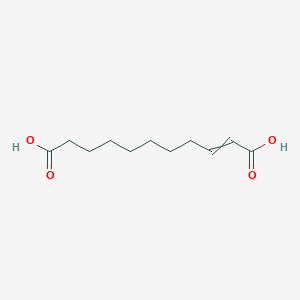
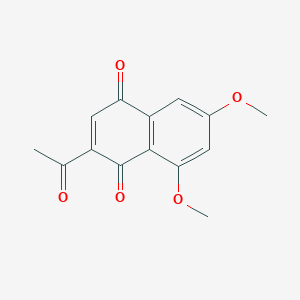

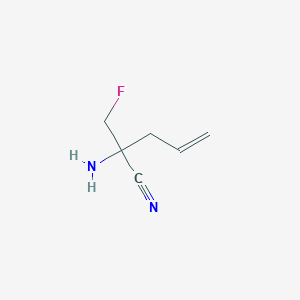
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)

